4-Isothiocyanatophenyl alpha-D-mannopyranoside

Vue d'ensemble

Description

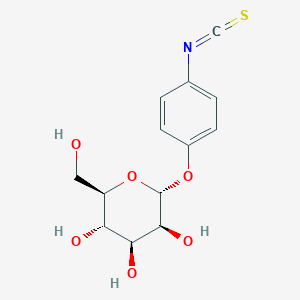

4-Isothiocyanatophenyl alpha-D-mannopyranoside is an organic isothiocyanate compound used primarily in carbohydrate chemistry. It is a building block and reagent for preparing neoglycoproteins. This compound is characterized by the presence of an isothiocyanate group (N=C=S) attached to a phenyl ring, which is further connected to an alpha-D-mannopyranoside moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanatophenyl alpha-D-mannopyranoside typically involves the reaction of 4-isothiocyanatophenol with alpha-D-mannopyranosyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Isothiocyanatophenyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of adducts.

Common Reagents and Conditions

Amines: React with the isothiocyanate group to form thioureas.

Alcohols: React to form carbamates.

Thiols: React to form dithiocarbamates.

These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent like DMF or DMSO .

Major Products Formed

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Carbohydrate Chemistry

- Building Block for Neoglycoproteins : The compound serves as a critical component in the synthesis of neoglycoproteins, which are important for studying protein-carbohydrate interactions and developing glyco-conjugates for vaccines .

Immunology

- Antigen Delivery Systems : It has been utilized in novel mannose-based antigen delivery systems, particularly using polyamidoamine (PAMAM) dendrimers. This application enhances the immune response by targeting dendritic cells effectively .

Drug Development

- Antibody-Drug Conjugates (ADCs) : The compound has shown potential in the development of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, improving therapeutic efficacy while minimizing side effects .

Cellular Studies

- Cell Cycle and Apoptosis : Research indicates that 4-Isothiocyanatophenyl alpha-D-mannopyranoside can influence cellular pathways related to apoptosis and cell cycle regulation, making it relevant for cancer research .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Isothiocyanatophenyl alpha-D-mannopyranoside involves its ability to interact with various biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and mitigate oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Isothiocyanatophenyl beta-D-mannopyranoside

- 4-Isothiocyanatophenyl alpha-D-glucopyranoside

- 4-Isothiocyanatophenyl beta-D-glucopyranoside

Uniqueness

4-Isothiocyanatophenyl alpha-D-mannopyranoside is unique due to its specific configuration and the presence of the alpha-D-mannopyranoside moiety. This configuration influences its reactivity and interaction with biological molecules, making it particularly useful in studies involving mannose-specific processes .

Activité Biologique

4-Isothiocyanatophenyl alpha-D-mannopyranoside (ITC-Man) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of ITC-Man, including its synthesis, mechanisms of action, and applications in drug delivery and therapeutic contexts.

Synthesis and Characterization

ITC-Man can be synthesized through various chemical reactions involving isothiocyanates and mannopyranosides. A notable method involves the reaction of 4-aminophenyl alpha-D-mannopyranoside with thiophosgene, leading to the formation of the isothiocyanate derivative. This process allows for the introduction of the isothiocyanate functional group, which is critical for its biological activity .

The biological activity of ITC-Man is largely attributed to its ability to interact with cellular receptors and enzymes. The isothiocyanate group can undergo hydrolysis to form reactive species that can modify proteins and other biomolecules, influencing various signaling pathways. This reactivity is essential for its potential applications in targeted drug delivery systems, particularly in enhancing the uptake of therapeutic agents into cells .

Cytotoxicity and Cell Viability

Research has demonstrated that ITC-Man exhibits cytotoxic effects on certain cancer cell lines. In vitro studies indicate that varying concentrations of ITC-Man can significantly reduce cell viability, suggesting its potential as an anticancer agent. For instance, treatment with ITC-Man at concentrations ranging from 125 to 1000 μg/mL resulted in a dose-dependent decrease in cell viability in assays using human cancer cell lines .

Applications in Drug Delivery

ITC-Man has been explored as a component in drug delivery systems due to its ability to enhance cellular uptake. For example, when conjugated with polymeric micelles, ITC-Man facilitates the targeted delivery of therapeutic agents across biological barriers, such as the blood-brain barrier (BBB). Studies have shown that ITC-Man-modified micelles can improve the bioavailability of drugs intended for neurological disorders .

Case Study 1: Gene Delivery Systems

A study investigated the use of ITC-Man in gene delivery applications. Polymeric micelles modified with ITC-Man were tested for their efficiency in delivering plasmid DNA (pDNA) encoding nerve growth factor-inducible VGF (pVGF) to neuronal cells. Results indicated that these modified micelles significantly enhanced transfection rates compared to unmodified controls, demonstrating the utility of ITC-Man in gene therapy .

Case Study 2: Anticancer Applications

Another research effort focused on the anticancer properties of ITC-Man. In vitro assays showed that ITC-Man could induce apoptosis in breast cancer cell lines by activating caspase pathways. This finding underscores its potential as a therapeutic agent in cancer treatment protocols .

Summary of Findings

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452318 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96345-79-8 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.